molecular formula C7H14N2O3 B14435158 1-[Methyl(nitroso)amino]butyl acetate CAS No. 74955-21-8

1-[Methyl(nitroso)amino]butyl acetate

Cat. No.: B14435158
CAS No.: 74955-21-8
M. Wt: 174.20 g/mol
InChI Key: VCGFSKNCUIRVDA-UHFFFAOYSA-N
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Description

1-[Methyl(nitroso)amino]butyl acetate is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly in pharmaceuticals and food products. This compound is characterized by its nitroso group attached to a methylamino group, which is further connected to a butyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Methyl(nitroso)amino]butyl acetate typically involves the nitrosation of secondary amines. One common method is the reaction of butyl acetate with methylamine, followed by nitrosation using nitrous acid (HNO2) under acidic conditions. The reaction can be summarized as follows: [ \text{Butyl acetate} + \text{Methylamine} \rightarrow \text{1-[Methylamino]butyl acetate} ] [ \text{1-[Methylamino]butyl acetate} + \text{HNO2} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[Methyl(nitroso)amino]butyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.

Major Products

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[Methyl(nitroso)amino]butyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.

    Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.

    Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.

    Industry: Used in the manufacturing of certain pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[Methyl(nitroso)amino]butyl acetate involves the formation of reactive intermediates, such as nitrosamines, which can interact with cellular components. These interactions can lead to DNA damage and mutations, contributing to its carcinogenic properties. The molecular targets include nucleophilic sites in DNA and proteins, leading to the formation of adducts and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical behavior.

    N-Nitrosomorpholine (NMOR): A nitrosamine with a morpholine ring structure.

Uniqueness

1-[Methyl(nitroso)amino]butyl acetate is unique due to its specific structure, which includes a butyl acetate moiety

Properties

CAS No.

74955-21-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

1-[methyl(nitroso)amino]butyl acetate

InChI

InChI=1S/C7H14N2O3/c1-4-5-7(9(3)8-11)12-6(2)10/h7H,4-5H2,1-3H3

InChI Key

VCGFSKNCUIRVDA-UHFFFAOYSA-N

Canonical SMILES

CCCC(N(C)N=O)OC(=O)C

Origin of Product

United States

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